molecular formula C16H20N4O B7574795 N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide

N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide

Cat. No.: B7574795
M. Wt: 284.36 g/mol
InChI Key: HQTYOORCHAIBOO-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide is a chemical compound known for its unique structure, which includes an azepane ring attached to a phenyl group, linked to a pyrazole ring with a carboxamide group

Properties

IUPAC Name

N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c21-16(13-11-17-18-12-13)19-14-5-7-15(8-6-14)20-9-3-1-2-4-10-20/h5-8,11-12H,1-4,9-10H2,(H,17,18)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTYOORCHAIBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment to Phenyl Group: The azepane ring is then attached to a phenyl group through a substitution reaction.

    Formation of Pyrazole Ring: The pyrazole ring is synthesized separately through cyclization reactions involving hydrazine and a suitable diketone.

    Coupling Reactions: The phenyl-azepane intermediate is coupled with the pyrazole ring through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide: shares structural similarities with other azepane-containing compounds and pyrazole derivatives.

    This compound: can be compared to compounds like N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-3-carboxamide and N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-5-carboxamide.

Uniqueness

  • The unique combination of the azepane ring, phenyl group, and pyrazole ring in this compound imparts distinct chemical and biological properties.
  • Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

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